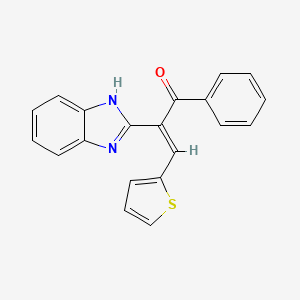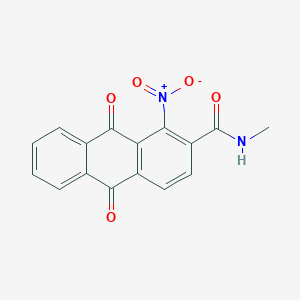![molecular formula C20H27N3 B5301548 1-[(3-methyl-2-pyridinyl)methyl]-4-(2-phenylpropyl)piperazine](/img/structure/B5301548.png)
1-[(3-methyl-2-pyridinyl)methyl]-4-(2-phenylpropyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(3-methyl-2-pyridinyl)methyl]-4-(2-phenylpropyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. It is commonly referred to as MPP or MPMP. This compound has been of great interest to scientists due to its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology.
作用机制
The exact mechanism of action of 1-[(3-methyl-2-pyridinyl)methyl]-4-(2-phenylpropyl)piperazine is not fully understood. However, it is believed to act as a modulator of various neurotransmitter receptors such as serotonin and dopamine receptors. It has also been shown to modulate the activity of various ion channels such as voltage-gated potassium channels. These effects may contribute to its potential therapeutic effects in various neurological disorders.
Biochemical and Physiological Effects
1-[(3-methyl-2-pyridinyl)methyl]-4-(2-phenylpropyl)piperazine has been shown to have various biochemical and physiological effects. It has been shown to increase the release of various neurotransmitters such as dopamine, serotonin, and norepinephrine. It has also been shown to modulate the activity of various ion channels such as voltage-gated potassium channels. These effects may contribute to its potential therapeutic effects in various neurological disorders.
实验室实验的优点和局限性
One advantage of using 1-[(3-methyl-2-pyridinyl)methyl]-4-(2-phenylpropyl)piperazine in lab experiments is its potential to modulate the activity of various neurotransmitter receptors and ion channels. This makes it a useful tool for studying the function of these receptors and channels. However, one limitation of using this compound is its potential toxicity. It has been shown to have toxic effects on certain cell types at high concentrations.
未来方向
There are several future directions for research on 1-[(3-methyl-2-pyridinyl)methyl]-4-(2-phenylpropyl)piperazine. One direction is to investigate its potential as a drug candidate for the treatment of various neurological disorders. Another direction is to study its mechanism of action in more detail to better understand its potential therapeutic effects. Additionally, further research is needed to determine its potential toxicity and side effects in vivo. Finally, there is a need for the development of more efficient and cost-effective synthesis methods for this compound.
Conclusion
In conclusion, 1-[(3-methyl-2-pyridinyl)methyl]-4-(2-phenylpropyl)piperazine is a chemical compound that has potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. Its potential to modulate the activity of various neurotransmitter receptors and ion channels makes it a useful tool for studying the function of these receptors and channels. Further research is needed to determine its potential as a drug candidate for the treatment of various neurological disorders, its mechanism of action, and its toxicity and side effects in vivo.
合成方法
The synthesis of 1-[(3-methyl-2-pyridinyl)methyl]-4-(2-phenylpropyl)piperazine involves the reaction of 3-methyl-2-pyridinemethanol with 1-(2-phenylpropyl)piperazine in the presence of a catalyst. The resulting compound is then purified using various techniques such as column chromatography, recrystallization, and distillation. The overall yield of this synthesis is around 50-60%.
科学研究应用
1-[(3-methyl-2-pyridinyl)methyl]-4-(2-phenylpropyl)piperazine has been extensively studied for its potential applications in various fields. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various neurological disorders such as anxiety, depression, and schizophrenia. In neuroscience, it has been used as a tool to study the function of various neurotransmitter receptors such as serotonin and dopamine receptors. In pharmacology, it has been studied for its potential to modulate the activity of various ion channels such as voltage-gated potassium channels.
属性
IUPAC Name |
1-[(3-methylpyridin-2-yl)methyl]-4-(2-phenylpropyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3/c1-17-7-6-10-21-20(17)16-23-13-11-22(12-14-23)15-18(2)19-8-4-3-5-9-19/h3-10,18H,11-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMTPICQQNQAZOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)CN2CCN(CC2)CC(C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-Methyl-2-pyridinyl)methyl]-4-(2-phenylpropyl)piperazine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(2-methoxyphenyl)ethyl]-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5301474.png)
![N-{3-[2-(4-chlorophenyl)morpholin-4-yl]-3-oxopropyl}-N-methylmethanesulfonamide](/img/structure/B5301478.png)
![2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-cyclopropylacetamide](/img/structure/B5301485.png)
![1-[(1-{[6-(2-fluorophenyl)pyridin-3-yl]carbonyl}piperidin-4-yl)methyl]pyrrolidin-2-one](/img/structure/B5301520.png)
![2-[1-(4-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(2-hydroxyethyl)-N-propylacetamide](/img/structure/B5301521.png)


![1'-[6-(1-methyl-1H-imidazol-2-yl)pyridazin-3-yl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B5301536.png)
![2-[(5-methoxy-1H-benzimidazol-2-yl)thio]-N-2-pyrimidinylacetamide](/img/structure/B5301537.png)
![7-(4-isopropylbenzyl)-2-[(4-methyl-1H-imidazol-2-yl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5301543.png)



![5-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(4-fluorophenyl)-2-thioxo-4-imidazolidinone](/img/structure/B5301573.png)